molecular formula C20H21NO3 B5148790 8-[4-(3-methoxyphenoxy)butoxy]quinoline

8-[4-(3-methoxyphenoxy)butoxy]quinoline

Cat. No.: B5148790
M. Wt: 323.4 g/mol
InChI Key: UTCORDNBNXWOJD-UHFFFAOYSA-N
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Description

8-[4-(3-methoxyphenoxy)butoxy]quinoline is a complex organic compound that belongs to the quinoline family Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(3-methoxyphenoxy)butoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The butoxy chain and methoxyphenoxy group are then introduced through nucleophilic substitution reactions, often using alkyl halides and phenols as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-[4-(3-methoxyphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

8-[4-(3-methoxyphenoxy)butoxy]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(3-methoxyphenoxy)butoxy]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    8-hydroxyquinoline: A derivative with significant antimicrobial and chelating properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Primaquine: Another antimalarial drug with a similar structure

Uniqueness

8-[4-(3-methoxyphenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenoxy group enhances its ability to interact with biological targets, potentially leading to improved therapeutic efficacy and selectivity compared to other quinoline derivatives .

Properties

IUPAC Name

8-[4-(3-methoxyphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-22-17-9-5-10-18(15-17)23-13-2-3-14-24-19-11-4-7-16-8-6-12-21-20(16)19/h4-12,15H,2-3,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCORDNBNXWOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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